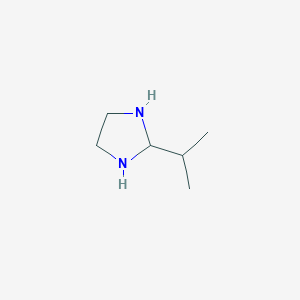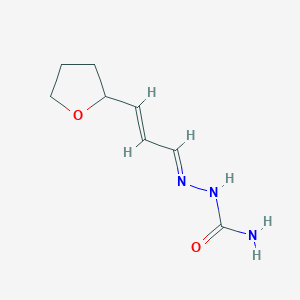
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound with a pyrazolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid (GABA) to its receptor, thereby modulating neurotransmission and exerting its pharmacological effects . Similarly, as a histamine-N-methyl transferase inhibitor, it may inhibit the methylation of histamine, thereby affecting histamine signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid: This compound has a similar ring structure but lacks the acetyl group at the 2-position.
Indole-3-acetic acid: This compound has a different ring structure but shares some similar biological activities, such as its role as a plant hormone.
Uniqueness
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities
Propriétés
Numéro CAS |
64154-83-2 |
|---|---|
Formule moléculaire |
C6H8N2O4 |
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
2-acetyl-5-oxopyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12) |
Clé InChI |
GACCTAIHWWQLTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















